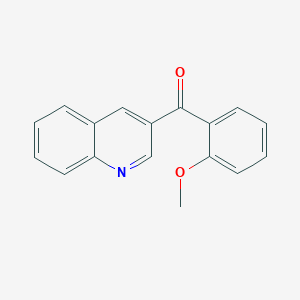

(2-Methoxyphenyl)(quinolin-3-yl)methanone

Description

(2-Methoxyphenyl)(quinolin-3-yl)methanone is a heterocyclic compound featuring a quinoline scaffold linked to a 2-methoxyphenyl group via a ketone bridge. This structure combines the electron-rich aromatic system of quinoline with the steric and electronic effects of the ortho-methoxy substituent.

Properties

IUPAC Name |

(2-methoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-16-9-5-3-7-14(16)17(19)13-10-12-6-2-4-8-15(12)18-11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXYBKJLKJHDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with quinoline in the presence of a base. One common method is as follows:

Starting Materials: Quinoline and 2-methoxybenzoyl chloride.

Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The quinoline is dissolved in the solvent, and the 2-methoxybenzoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is then evaporated, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for (2-Methoxyphenyl)(quinolin-3-yl)methanone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the methoxybenzoyl group, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for amination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

(2-Methoxyphenyl)(quinolin-3-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(quinolin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Substituted Phenylquinolin-3-yl Methanones

The electronic and steric effects of substituents on the phenyl ring significantly influence physicochemical properties and reactivity. Key derivatives include:

Key Findings :

Styryl-Substituted Quinoline Methanones

Bulkier substituents, such as styryl groups, alter molecular conformation and intermolecular interactions:

- {2-[(E)-4-Bromostyryl]-4-styrylquinolin-3-yl}(phenyl)methanone: Exhibits π-π stacking (centroid distance: 3.656 Å) and variable styryl unit orientations, impacting crystallinity and binding affinity .

Key Findings :

Quinoxaline and Indole Analogues

Quinoxaline-based methanones, though structurally distinct, share bioactivity relevance:

- N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides: Exhibit anticancer activity via enzyme inhibition (e.g., stabilizing inactive conformations of kinases) .

- 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone: Demonstrates hydrogen bonding and π-π interactions critical for biological targeting .

Key Findings :

- Quinoline-indole hybrids leverage dual aromatic systems for enhanced binding .

Biological Activity

(2-Methoxyphenyl)(quinolin-3-yl)methanone, a compound of interest in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Synthesis

The chemical structure of (2-Methoxyphenyl)(quinolin-3-yl)methanone can be represented as follows:

This compound features a methoxy group attached to a phenyl ring and a quinoline moiety, contributing to its biological activity. The synthesis typically involves the acylation of quinoline derivatives with 2-methoxybenzoyl chloride under controlled conditions, often utilizing catalysts to enhance yield and selectivity.

Anticancer Properties

Recent studies have indicated that (2-Methoxyphenyl)(quinolin-3-yl)methanone exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 5.4 | Induction of apoptosis |

| HCT-116 (colon) | 4.8 | Inhibition of telomerase activity |

| PC-3 (prostate) | 6.1 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis through the activation of intrinsic pathways and inhibit critical enzymes involved in cancer progression.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Case Studies

- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of (2-Methoxyphenyl)(quinolin-3-yl)methanone on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 5.4 µM, suggesting effective cytotoxicity mediated by apoptosis induction via caspase activation.

- Antimicrobial Evaluation : Another investigation focused on its antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with MIC values indicating potential for therapeutic use in treating bacterial infections.

The biological mechanisms underlying the efficacy of (2-Methoxyphenyl)(quinolin-3-yl)methanone include:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.

- Telomerase Inhibition : Disruption of telomerase activity in cancer cells, which is crucial for their immortality.

- Membrane Disruption : Interaction with bacterial membranes resulting in increased permeability and cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.